2-(4-chlorophenyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
2-(4-chlorophenyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the oxidative cyclization of pyrimidinylhydrazones using iodobenzene diacetate (IBD) in dichloromethane. This reaction leads to the formation of triazolopyrimidine derivatives, which can undergo further rearrangement to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave irradiation has been explored as an eco-friendly and efficient method for synthesizing triazolopyridines, which can be adapted for the production of triazolopyrimidines .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodobenzene diacetate.
Substitution: It can participate in substitution reactions, particularly at the pyrimidine and triazole rings.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate in dichloromethane.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential as an anticancer, antiviral, and anti-inflammatory agent
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, leading to various biological effects. For example, it has been shown to inhibit certain kinases and receptors involved in cancer cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Trapidil: A triazolopyrimidine compound used as a coronary vasodilator.
Essramycin: A triazolopyrimidine antibiotic isolated from natural sources.
Uniqueness
2-(4-chlorophenyl)-7-methyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other triazolopyrimidines. Its combination of a chlorophenyl group and a piperidino-pyrimidinyl moiety contributes to its potential as a versatile pharmacophore in drug development.
Properties
IUPAC Name |
2-(4-chlorophenyl)-7-methyl-6-(2-piperidin-1-ylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN7/c1-14-17(18-9-10-23-20(25-18)28-11-3-2-4-12-28)13-24-21-26-19(27-29(14)21)15-5-7-16(22)8-6-15/h5-10,13H,2-4,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLQSMMGNKTHCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CC=C(C=C3)Cl)C4=NC(=NC=C4)N5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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